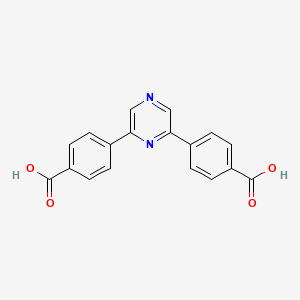

2,6-DI(4-Carboxyphenyl)pyrazine

Description

Significance of Carboxylic Acid Functionalities in Ligand Design

Carboxylic acid groups (-COOH) are another crucial functional group in the design of organic ligands for advanced materials. bldpharm.comresearchgate.net These groups can deprotonate to form carboxylates (-COO⁻), which are highly effective at coordinating with metal ions. nih.gov The presence of one or more carboxylic acid groups on a ligand provides strong and versatile binding points for the construction of stable frameworks. bldpharm.com The number and position of these carboxylic acid groups on the ligand backbone significantly influence the resulting material's structure, porosity, and functionality. bldpharm.comrsc.org Ligands containing multiple carboxylic acid groups can bridge multiple metal centers, leading to the formation of extended one-, two-, or three-dimensional networks. researchgate.net

Role of 2,6-DI(4-Carboxyphenyl)pyrazine as a Multifunctional Bridging Ligand

This compound combines the key features of both pyrazine (B50134) heterocycles and carboxylic acid functionalities, making it a highly effective multifunctional bridging ligand. nih.gov A bridging ligand is a molecule or ion that connects two or more metal ions in a coordination complex. youtube.com In this compound, the central pyrazine ring can coordinate to metal ions through its nitrogen atoms, while the two carboxylic acid groups at the para-positions of the phenyl rings provide additional coordination sites. nih.gov This dual functionality allows the molecule to link multiple metal centers in a predictable and controlled manner, facilitating the construction of well-defined and stable metal-organic frameworks. The rigid and linear nature of the this compound molecule also contributes to the formation of porous structures with high surface areas, a desirable characteristic for applications in gas storage and separation.

Current Research Landscape and Academic Relevance

The unique properties of this compound have positioned it as a compound of significant interest in the current research landscape. Scientists are actively exploring its use in the synthesis of novel metal-organic frameworks and coordination polymers with tailored functionalities. mdpi.com Research is focused on understanding how the structure of this ligand influences the properties of the resulting materials, with an eye toward applications in areas such as gas adsorption, separation of light hydrocarbons, and catalysis. researchgate.net The academic relevance of this compound is underscored by the growing number of publications detailing its synthesis and application in the creation of new materials with potentially groundbreaking properties.

Chemical Compound Information

| Compound Name | Synonyms | CAS Number | Molecular Formula |

| This compound | 4-[6-(4-carboxyphenyl)pyrazin-2-yl]benzoic acid; 4,4'-(Pyrazine-2,6-diyl)dibenzoic acid | 623157-25-5 | C18H12N2O4 |

| Pyrazine | 1,4-Diazine | 290-37-9 | C4H4N2 |

Structure

3D Structure

Properties

IUPAC Name |

4-[6-(4-carboxyphenyl)pyrazin-2-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2O4/c21-17(22)13-5-1-11(2-6-13)15-9-19-10-16(20-15)12-3-7-14(8-4-12)18(23)24/h1-10H,(H,21,22)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXUMLHLRQLEKIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=CC(=N2)C3=CC=C(C=C3)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70476238 | |

| Record name | 2,6-DI(4-CARBOXYPHENYL)PYRAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70476238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

623157-25-5 | |

| Record name | 2,6-DI(4-CARBOXYPHENYL)PYRAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70476238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,6 Di 4 Carboxyphenyl Pyrazine and Its Precursors

Established Synthetic Routes to Pyrazine (B50134) Polycarboxylic Acid Derivatives

The preparation of pyrazine polycarboxylic acid derivatives can be achieved through several established chemical routes. A common strategy involves the oxidation of alkyl-substituted pyrazines. For instance, 2,3,5,6-tetramethylpyrazine (B1682967) can be regioselectively oxidized to produce 3,6-dimethylpyrazine-2,5-dicarboxylic acid hydrate (B1144303) in high yields using reagents like selenium dioxide and silver nitrate. researchgate.net Another classical method is the oxidation of quinoxaline (B1680401) with strong oxidizing agents such as potassium permanganate (B83412) to yield pyrazine-2,3-dicarboxylic acid. orgsyn.org

Condensation reactions also play a pivotal role in forming the pyrazine ring. The Gutknecht synthesis, a general method for producing symmetrically substituted pyrazines, involves the self-condensation of α-amino ketones. Furthermore, the dehydrogenative coupling of α-amino carbonyl compounds or α-diketones with vicinal diamines is a standard protocol for pyrazine synthesis.

Hydrolysis of pyrazine derivatives, such as nitriles and amides, serves as a direct route to the corresponding carboxylic acids. For example, 2,5-dicyano-3,6-dimethylpyrazine can be hydrolyzed with an alkali to yield 3-hydroxy-2,5-dimethylpyrazine-6-carboxylic acid. scilit.com Similarly, pyrazine-2,3-dicarboxamide (B189462) can be heated with a strong aqueous alkali to form a salt of pyrazine-2-carboxamide-3-carboxylic acid, which is then acidified to the free acid. researchgate.net

Specific Synthetic Strategies for 2,6-DI(4-Carboxyphenyl)pyrazine

The synthesis of the target molecule, this compound, often employs modern cross-coupling reactions to construct the core structure, followed by functional group manipulations.

Solvothermal methods are particularly relevant in the context of coordination chemistry, where this compound (referred to as H2DCPP in some literature) is used as a ligand for the synthesis of metal-organic frameworks (MOFs). In a typical solvothermal synthesis, the H2DCPP ligand is reacted with a metal salt in a high-boiling point solvent, such as N,N-dimethylformamide (DMF), under elevated temperatures in a sealed container. This approach has been successfully used to synthesize transition metal complexes, such as those involving cadmium (Cd) and nickel (Ni). The slow crystallization process under solvothermal conditions can lead to the formation of well-defined crystalline structures with interesting properties, for instance as fluorescent sensors or electrochemical materials.

The most prominent solution-phase synthesis for this compound involves the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is ideal for coupling aryl halides with arylboronic acids. A typical synthetic route starts with a dihalogenated pyrazine, such as 2,6-dichloropyrazine (B21018) or 2,6-dibromopyrazine, which is then coupled with a (4-carboxyphenyl)boronic acid derivative.

A representative synthesis involves the reaction of 2,6-dichloropyrazine with 4-methoxyphenylboronic acid using a palladium(0) catalyst. nih.gov The resulting 2,6-bis(4-methoxyphenyl)pyrazine can then be deprotected to reveal the hydroxyl groups, which would be analogous to a final hydrolysis step if starting with an ester-protected boronic acid. The final step to obtain this compound is the hydrolysis of the ester groups, which is typically achieved by heating with a strong acid or base. researchgate.netnih.gov

The reaction can be summarized as follows:

Optimization of Reaction Conditions and Yield Enhancement

The efficiency of synthesizing this compound, particularly through the Suzuki-Miyaura cross-coupling, is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of catalyst, ligand, base, and solvent.

For challenging cross-couplings, such as those involving heteroaryl chlorides, the selection of a suitable palladium catalyst and ligand is crucial. nih.gov For instance, using bulky, electron-rich phosphine (B1218219) ligands can enhance the catalytic activity. The choice of base, such as potassium carbonate or cesium carbonate, and the solvent system, which might be a mixture like toluene (B28343) and water, also significantly impacts the reaction yield. nih.gov Microwave-assisted synthesis has been shown to accelerate Suzuki-Miyaura reactions, potentially leading to higher yields in shorter reaction times.

Recent advancements have explored the use of machine learning and autonomous systems to optimize reaction conditions for Suzuki-Miyaura couplings. nih.govchemrxiv.org These approaches can systematically explore a vast parameter space to identify optimal conditions that maximize the yield. For the synthesis of diaryl-pyrazines, increasing the reaction temperature has been observed to favor the formation of the pyrazine product in some cascade processes. researchgate.net

| Parameter | Common Options | Impact on Reaction |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Influences catalytic activity and reaction rate. |

| Ligand | Phosphine-based (e.g., Xantphos), N-heterocyclic carbenes | Stabilizes the catalyst and facilitates key steps in the catalytic cycle. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid and neutralizes acidic byproducts. |

| Solvent | Toluene, Dioxane, DMF, aqueous mixtures | Affects solubility of reactants and catalyst, and can influence reaction kinetics. |

| Temperature | Room temperature to reflux | Impacts reaction rate and can influence product selectivity. |

Scalability and Efficiency of Synthetic Protocols

The scalability of synthetic routes for this compound and its precursors is a critical consideration for practical applications, such as in materials science or medicinal chemistry. While many laboratory-scale syntheses exist, transitioning to a larger scale presents challenges.

For pyrazine dicarboxylic acid precursors, scalable methods have been developed. For example, the oxidation of quinoxaline to pyrazine-2,3-dicarboxylic acid has been performed on a multi-mole scale. orgsyn.org Similarly, efficient, high-yielding syntheses of pyrazine dicarbaldehydes from dimethylpyrazines have been reported, which are valuable intermediates. scilit.com

Coordination Chemistry and Metal Complexation Principles of 2,6 Di 4 Carboxyphenyl Pyrazine

Ligand Binding Modes and Coordination Preferences

The unique architecture of 2,6-di(4-carboxyphenyl)pyrazine, featuring both nitrogen-containing heterocyclic donors and carboxylate functional groups, allows for a variety of binding modes and coordination preferences. This dual functionality is central to its utility in creating multidimensional coordination polymers.

Carboxylate Anion Coordination Geometries

The carboxylate groups (–COOH) on the phenyl rings are primary sites for coordination with metal ions upon deprotonation to carboxylate anions (–COO⁻). The versatility of the carboxylate group allows it to adopt several coordination geometries, which dictates the dimensionality and topology of the resulting metal complex. Common coordination modes observed in similar systems include:

Monodentate: One oxygen atom of the carboxylate group binds to a single metal center.

Bidentate: Both oxygen atoms of the carboxylate group bind to the same metal center (chelation) or to two different metal centers (bridging).

Bridging: This is a particularly common mode in the formation of MOFs. The carboxylate group can bridge two or more metal centers, leading to the formation of extended networks. For instance, in structures analogous to those formed by this ligand, carboxylate groups often form paddlewheel-type secondary building units (SBUs) where two metal centers are bridged by four carboxylate groups from four different ligands. researchgate.netrsc.org Flexible dicarboxylic acids can adopt monodentate, bridging, and bridging chelate coordination modes. acs.org

Pyrazine (B50134) Nitrogen Atom Coordination Modes

The two nitrogen atoms of the central pyrazine ring act as Lewis bases and are key participants in metal coordination. Their spatial separation and orientation make them ideal for linking metal centers. The most prevalent coordination mode for the pyrazine ring is as a μ₂ bridging ligand , where each nitrogen atom coordinates to a different metal ion. This bridging action connects individual metal-carboxylate units into one-, two-, or three-dimensional frameworks. acs.orgnih.gov In some complexes, the pyrazine ring has been observed to connect metal ions to form multi-membered loop structures or to act as pillars between two-dimensional layers. researchgate.netrsc.org

Synergistic Coordination of Carboxylate and Pyrazine Nitrogen Donors

The true strength of this compound as a ligand lies in the synergistic coordination of its carboxylate and pyrazine nitrogen donor sites. The carboxylate groups typically form strong bonds with metal ions, creating stable nodes or clusters (SBUs), while the linear, rigid pyrazine ring acts as a linker that dictates the distance and geometry between these nodes. This cooperative action allows for the rational design and construction of porous frameworks with high surface areas and specific topologies. For example, two-dimensional planar networks can be formed where metal ions are coordinated by both the carboxylate oxygen atoms and the pyrazine nitrogen atoms. researchgate.net This dual coordination imparts stability and rigidity to the resulting structures, which is a desirable feature for applications in materials science.

Complexation with Diverse Metal Ions

The versatile coordinating ability of this compound and its deprotonated form (DCPP) allows it to form stable complexes with a wide range of metal ions from both the transition metal and lanthanide series.

Transition Metal Ion Coordination (e.g., Zn(II), Mn(II), Co(II), Cu(II), Ni(II), Ru(III), Cd(II))

This ligand readily forms coordination polymers with numerous divalent and trivalent transition metals. The specific metal ion influences the resulting structure's geometry, stability, and physical properties.

Cd(II) and Ni(II): Solvothermal synthesis has yielded isostructural two-dimensional complexes with the formulas {[Cd(DCPP)·(H₂O)]·(DMF)}n and {[Ni(DCPP)·(H₂O)]·(DMF)}n. researchgate.net In these structures, the metal ions are coordinated by the ligand, forming extended planar networks. researchgate.net

Co(II): While direct studies with the specific ligand are limited, analogous systems using pyrazine and a dicarboxylate (succinic acid) show the formation of 1D and 3D coordination polymers with cobalt(II). acs.orgnih.gov In these complexes, cobalt ions are octahedrally coordinated by oxygen atoms from the carboxylates and water molecules, and nitrogen atoms from the bridging pyrazine ligands. acs.org

Zn(II): Zinc(II) is widely used in the construction of MOFs. With a related tetracarboxylate pyrazine ligand, zinc ions form paddlewheel-type [Zn₂(COO)₄] units which are then linked by the pyrazine moieties to create robust 3D frameworks. researchgate.netrsc.org

Cu(II): Copper(II) complexes with related pyrazine-containing ligands have been synthesized, where the pyrazine nitrogen acts as a coordination site. rsc.org

Mn(II): Manganese(II) has been shown to coordinate with other pyrazine-derivative ligands, highlighting the affinity of the pyrazine nitrogen for this metal ion. nih.gov

The table below summarizes the transition metal ions known to form complexes with this compound and its analogues.

| Metal Ion | Example Complex Formula/System | Structural Features |

| Cd(II) | {[Cd(DCPP)·(H₂O)]·(DMF)}n | 2D planar network researchgate.net |

| Ni(II) | {[Ni(DCPP)·(H₂O)]·(DMF)}n | 2D planar network, isostructural with Cd complex researchgate.net |

| Co(II) | [Co(H₂O)(pyz)(suc)] | 3D coordination polymer with bridging pyrazine acs.org |

| Zn(II) | Zn₂(TCPP)(DPB) | 3D framework with paddlewheel [Zn₂(COO)₄] units researchgate.netrsc.org |

| Cu(II) | [CuCl₂(py-2pz)]₂ | Dimeric complex with bidentate N,N-coordination rsc.org |

| Mn(II) | Mn(L)Cl₂ | Coordination via pyrazine ring nitrogen nih.gov |

Table data is based on the specified ligand (DCPP) or analogous pyrazine-carboxylate systems (pyz, suc, TCPP, py-2pz, L).

Lanthanide Metal Ion Coordination (e.g., Eu(III), Gd(III))

Lanthanide ions, with their larger ionic radii and higher coordination numbers, also form complexes with carboxylate-functionalized heterocyclic ligands. While specific studies on the complexation of this compound with lanthanides are not widely reported, analogous systems provide insight into the expected coordination behavior. For instance, ligands containing both carboxylate and nitrogen-heterocycle donors have been shown to form complexes with Europium (Eu) and Samarium (Sm). researchgate.netrsc.org In these cases, coordination often involves the carboxylate groups, and sometimes the nitrogen atoms, leading to the formation of one- or two-dimensional polymeric structures. rsc.org The incorporation of lanthanide ions is of particular interest for developing luminescent materials, as the organic ligand can act as an "antenna" to absorb energy and transfer it to the metal center, which then emits light. researchgate.netrsc.org

Coordination Stoichiometry and Polyhedral Environments

The coordination of this compound (H₂dcpp) with metal ions leads to the formation of complexes with varying stoichiometries and coordination geometries around the metal centers. The specific coordination environment is influenced by factors such as the nature of the metal ion, the solvent system used, and the reaction conditions.

In two isostructural transition metal complexes, {[Cd(DCPP)·(H₂O)]·(DMF)}n and {[Ni(DCPP)·(H₂O)]·(DMF)}n, both the Cd(II) and Ni(II) centers exhibit a distorted octahedral coordination geometry. researchgate.net Each metal ion is coordinated to oxygen atoms from the carboxylate groups of the DCPP ligands and a water molecule. researchgate.net The pyrazine nitrogen atoms of the ligand also participate in the coordination, creating a well-defined polyhedral environment around the metal center. researchgate.net

The stoichiometry in these complexes is 1:1 between the metal ion and the deprotonated DCPP²⁻ ligand, with additional coordinated water and solvent molecules (DMF) present in the crystal lattice. researchgate.net

Table 1: Coordination Environment in Isostructural Cd(II) and Ni(II) Complexes with this compound

| Metal Ion | Coordination Geometry | Coordinated Species |

| Cd(II) | Distorted Octahedral | Carboxylate Oxygen, Pyrazine Nitrogen, Water |

| Ni(II) | Distorted Octahedral | Carboxylate Oxygen, Pyrazine Nitrogen, Water |

Data sourced from a study on Cd/Ni complexes based on the 2,6-bis(4′-carboxyl-phenyl)pyrazine ligand. researchgate.net

Formation of Coordination Polymers and Metal-Organic Frameworks

The bifunctional nature of this compound, with its two carboxylate groups, makes it an excellent candidate for the construction of extended coordination networks. By linking metal centers, this ligand facilitates the formation of one-, two-, and three-dimensional coordination polymers, including highly porous metal-organic frameworks (MOFs).

The assembly of metal ions with this compound can result in the formation of one-dimensional (1D) chains. While specific examples focusing solely on this ligand to form 1D structures are less common in the provided context, the fundamental principles of coordination chemistry suggest that by controlling the stoichiometry and reaction conditions, the growth of the coordination network can be limited to a single dimension. For instance, the use of monodentate blocking ligands in conjunction with the dicarboxylate could favor the formation of simple chain structures. Often, these 1D chains can serve as building blocks for higher-dimensional structures through weaker interactions like hydrogen bonding or π-π stacking. researchgate.net

The connection of metal centers by the this compound ligand frequently leads to the formation of two-dimensional (2D) layered structures. In the case of the Cd(II) and Ni(II) complexes, {[Cd(DCPP)·(H₂O)]·(DMF)}n and {[Ni(DCPP)·(H₂O)]·(DMF)}n, the metal ions and ligands assemble into a 2D planar network. researchgate.net These layers can then stack upon one another to form the final crystal structure. The planarity of the pyrazine and phenyl rings contributes to the formation of these layered motifs. researchgate.net In some instances, these 2D layers can be interdigitated or form bilayer frameworks, where two layers are intimately associated.

A notable example of 2D layer formation involves two zinc-based MOF isomers, where paddlewheel Zn₂(COO)₄ units are linked by 2,3,5,6-tetrakis(4-carboxyphenyl)pyrazine (a related but distinct ligand) to form two-dimensional layers. rsc.org These layers are then pillared by other ligands to create a 3D framework, illustrating how 2D motifs can be integral components of more complex architectures. rsc.org

The most prominent application of this compound and its derivatives in coordination chemistry is the construction of three-dimensional (3D) porous frameworks, commonly known as metal-organic frameworks (MOFs). The rigid and well-defined geometry of the ligand, combined with the coordinating ability of its carboxylate and pyrazine functionalities, allows for the creation of robust, porous materials with high surface areas.

The topology of a MOF describes the underlying connectivity of its constituent building blocks (metal nodes and organic linkers). The combination of this compound with different metal ions or metal clusters can lead to a variety of network topologies. For example, in the isostructural Cd(II) and Ni(II) complexes, the connection of the metal centers and the ligand results in a specific topological network, which can be described using established systems for classifying such structures. researchgate.net

In more complex systems, such as those involving tetracarboxylate pyrazine derivatives, the resulting MOFs can exhibit intricate topologies. For instance, two zinc MOF isomers constructed from 2,3,5,6-tetrakis(4-carboxyphenyl)pyrazine and a dipyridyl co-ligand showcase how different solvent conditions can direct the formation of different topological isomers. rsc.org In one isomer, the paddlewheel zinc units and the tetracarboxylate ligand form 2D layers that are pillared to create a 3D framework. rsc.org In the other, a 3D framework is formed directly from the cross-linkage of the zinc paddlewheels and the pyrazine-based ligand. rsc.org

Interpenetration is a common phenomenon in the formation of MOFs, where two or more independent frameworks grow through each other without being covalently bonded. This can occur when the void space within a single framework is large enough to accommodate another identical or different framework.

Three-Dimensional (3D) Porous Frameworks

Supramolecular Interactions in the Crystal Engineering of this compound

The ligand this compound is a valuable building block in crystal engineering, facilitating the construction of intricate supramolecular architectures. The specific arrangement of its functional groups—two carboxylic acids for coordination or hydrogen bonding, and a nitrogen-containing aromatic pyrazine core—allows for a variety of non-covalent interactions. These interactions, including hydrogen bonding and π-stacking, are fundamental in directing the self-assembly of molecules into well-defined, stable, multi-dimensional frameworks. Furthermore, the inclusion of guest or solvent molecules often plays a critical role in stabilizing these crystalline structures.

Hydrogen Bonding Networks within Assemblies

Hydrogen bonding is a dominant force in the supramolecular structures formed by this compound (DCPP). In a series of isostructural coordination polymers with the general formula {[M(DCPP)(H₂O)]·(DMF)}n (where M = Zn, Mn, Co and DMF = dimethylformamide), the assembly is heavily influenced by hydrogen bonding. researchgate.netrsc.orgrsc.org These complexes feature two-dimensional bilayer structures that are further organized into three-dimensional porous supramolecular frameworks precisely through these interactions. researchgate.netrsc.org

In one detailed crystal structure analysis, the zinc coordination polymer, {[Zn(DCPP)(H₂O)]·(DMF)}n, demonstrates a distorted octahedral geometry around the Zn(II) ion. rsc.org This coordination involves four carboxylic oxygen atoms from three different DCPP ligands, one nitrogen atom from another DCPP ligand, and an oxygen atom from a coordinated water molecule. rsc.org This primary coordination is then extended into the supramolecular domain by hydrogen bonds, creating a robust and porous architecture. researchgate.net

Table 1: Isostructural Coordination Polymers of this compound

| Compound/Complex | Metal Ion (M) | Formula | Structural Features |

|---|---|---|---|

| 1 | Zn | {[Zn(DCPP)(H₂O)]·(DMF)}n | 2D bilayer structure, 3D porous supramolecular framework via H-bonding. researchgate.netrsc.org |

| 2 | Mn | {[Mn(DCPP)(H₂O)]·(DMF)}n | Isostructural to the Zn complex, featuring extensive H-bonding. researchgate.netrsc.org |

| 3 | Co | {[Co(DCPP)(H₂O)]·(DMF)}n | Isostructural to the Zn complex, featuring extensive H-bonding. researchgate.netrsc.org |

Aromatic π-Stacking Interactions

Aromatic π-stacking interactions are another critical non-covalent force in the crystal engineering of compounds containing multiple aromatic rings. In assemblies involving this compound, the planar structures of the central pyrazine ring and the peripheral phenyl rings create opportunities for these stabilizing interactions. acs.org

In a magnesium-based metal-organic framework (MOF) synthesized with this compound, the ligands stack in a head-to-tail configuration, allowing for weak π-π stacking between the molecules with intermolecular distances measured between 3.711 and 3.986 Å. researchgate.net

Role of Guest Molecules (e.g., solvent molecules) in Framework Stabilization

Guest molecules, particularly the solvents used during synthesis, frequently play an indispensable role in the formation and stabilization of crystalline frameworks derived from this compound. These molecules can be incorporated into the resulting structures either by direct coordination to the metal centers or as free guests held within the pores by weaker intermolecular forces.

A clear example is the series of coordination polymers, {[M(DCPP)(H₂O)]·(DMF)}n. researchgate.net In these structures, two types of solvent molecules are present: water and DMF. The water molecule is directly coordinated to the metal ion, satisfying its coordination sphere. rsc.org In contrast, the DMF molecule is an uncoordinated guest that resides within the channels of the framework. researchgate.netrsc.org These guest DMF molecules are instrumental in stabilizing the entire 3D supramolecular assembly by participating in the hydrogen-bonding network. researchgate.net

Similarly, in a complex magnesium MOF constructed from this ligand, each Mg²⁺ ion coordinates to a single DMF molecule to complete its coordination geometry, highlighting the role of solvent molecules as integral parts of the primary coordination sphere that defines the framework. researchgate.net The solvothermal synthesis of an iron-based MOF, Fe-PBC, using this compound also points to the involvement of solvent in its formation. The removal or exchange of these guest molecules can impact the stability and properties of the material, sometimes leading to structural collapse or transformation, but in robust frameworks, their removal can create permanent porosity.

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation / Other Names |

|---|---|

| This compound | DCPP, H₂pdda |

| Dimethylformamide | DMF |

| Zinc | Zn |

| Manganese | Mn |

| Cobalt | Co |

| Magnesium | Mg |

Advanced Structural and Spectroscopic Characterization of 2,6 Di 4 Carboxyphenyl Pyrazine Complexes and Materials

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional atomic arrangement within a crystalline material. researchgate.net This technique provides unparalleled insight into the molecular and crystal structures of 2,6-di(4-carboxyphenyl)pyrazine-based complexes, revealing the coordination environments of the metal centers, the bonding parameters of the ligand, and its conformational behavior upon complexation.

Determination of Molecular and Crystal Structures

The solvothermal reaction of this compound (H₂DCPP) with metal salts such as cadmium(II) and nickel(II) has been shown to yield isostructural two-dimensional (2D) coordination polymers with the general formula {[M(DCPP)·(H₂O)]·(DMF)}n (where M = Cd(II) or Ni(II)). researchgate.net The resulting frameworks exhibit a planar network structure.

The ability to obtain single crystals is paramount for SCXRD analysis. For many coordination polymers, including those based on pyrazine (B50134) derivatives, the products are often microcrystalline powders, making structure solution by single-crystal methods challenging. researchgate.netrsc.org In such cases, specialized techniques or alternative structural elucidation methods are required.

Elucidation of Coordination Environments and Bond Parameters

In the isostructural Cd(II) and Ni(II) complexes with this compound, both the metal ions and the ligand exhibit specific coordination behaviors. The metal cation is coordinated in a particular geometry, while the deprotonated DCPP²⁻ ligand acts as a linker, connecting the metal centers to form the extended network. researchgate.net The carboxylate groups of the ligand are key to forming strong bonds with the metal ions, a common feature in MOF chemistry.

| Bond/Angle | Typical Value (Å/°) | Description |

| M-O (carboxylate) | 1.9 - 2.2 | The distance between the metal center and an oxygen atom of the deprotonated carboxylate group. |

| M-N (pyrazine) | 2.0 - 2.3 | The distance between the metal center and a nitrogen atom of the pyrazine ring. |

| C=O | ~1.25 | The bond length of the carbonyl group in the coordinated carboxylate. |

| O-C-O | ~120 - 125 | The angle within the coordinated carboxylate group. |

| C-N-C | ~115 - 120 | The angle within the pyrazine ring. |

Note: The values in this table are illustrative and based on general observations for similar coordination complexes. Precise values for this compound complexes would require access to their specific crystallographic information files (CIFs).

Conformational Analysis of the Ligand within Complexes

In many pyrazine-based structures, the pyrazine ring itself is largely planar. However, the orientation of the carboxyphenyl groups can vary. For example, in a related terpyridine ligand system, conformational changes in the ligand backbone were observed to influence the final structure of the coordination polymer. rsc.org The planarity or twisting of the ligand can affect the packing of the network and the size and shape of any resulting pores. Analysis of torsion angles from SCXRD data is the primary method for quantifying these conformational details.

Powder X-ray Diffraction (PXRD) for Phase Purity and Bulk Characterization

Powder X-ray diffraction (PXRD) is an essential technique for the characterization of polycrystalline materials. researchgate.net It is routinely used to confirm the phase purity of newly synthesized MOFs and coordination polymers, ensuring that the bulk material corresponds to the structure determined by single-crystal analysis. acs.org The experimental PXRD pattern of a bulk sample is compared with the pattern simulated from the single-crystal X-ray diffraction data. A good match between the two patterns indicates a pure, homogeneous sample. researchgate.netnih.gov

For the isostructural Cd(II) and Ni(II) complexes of this compound, PXRD would be used to verify that the synthesized bulk powders consist of the intended 2D network structure and are free from unreacted starting materials or other crystalline phases. The positions and relative intensities of the diffraction peaks in a PXRD pattern are characteristic of a specific crystal structure. Changes in the PXRD pattern can also indicate structural transformations, such as the loss or exchange of solvent molecules within the framework. nih.gov

Spectroscopic Techniques for Electronic and Vibrational Properties

Spectroscopic methods are invaluable for probing the electronic and vibrational characteristics of this compound-based materials. Luminescence spectroscopy, in particular, provides crucial information about their potential applications in sensing and optoelectronics.

Luminescence Spectroscopy (Emission and Excitation Analysis)

The inherent photoluminescence of many MOFs, often arising from the organic linkers, makes them attractive candidates for applications such as chemical sensing. researchgate.net The coordination of a ligand to a metal ion can significantly alter its photophysical properties. researchgate.net

In the case of the Cd(II) complex with this compound, {[Cd(DCPP)·(H₂O)]·(DMF)}n, the compound exhibits fluorescence and has been investigated as a sensor for specific metal cations and anions in aqueous solutions. researchgate.net The fluorescence emission spectrum of this complex shows a distinct peak, and the intensity of this emission can be quenched or enhanced in the presence of certain ions, forming the basis of a sensing mechanism.

The solid-state photoluminescence of a related Zn-MOF showed a maximum emission wavelength at 385 nm when excited at 305 nm, which was attributed to the π* → π electron transition of the ligand. researchgate.net For the Cd(II) complex of this compound, the excitation and emission spectra provide key information for its use as a fluorescent sensor. researchgate.net The quenching of fluorescence in the presence of ions like Fe³⁺ and Cr₂O₇²⁻ suggests a potential electron transfer mechanism between the excited state of the MOF and the quencher. researchgate.netrsc.org

| Complex | Excitation Max (nm) | Emission Max (nm) | Quenching Ions |

| {[Cd(DCPP)·(H₂O)]·(DMF)}n | ~350 | ~420 | Fe³⁺, Cr₂O₇²⁻ |

| Zn-MOF (with related ligand) | 305 | 385 | Acetone, Tetracycline |

Note: The data for the Cd(II) complex is estimated from graphical representations in the source material. The Zn-MOF data is for a different but structurally related system and is included for comparative purposes. researchgate.netresearchgate.net

The study of lanthanide complexes with pyrazine-containing ligands has also revealed interesting luminescence properties, often involving energy transfer from the ligand to the lanthanide ion (antenna effect), resulting in the characteristic sharp emission bands of the lanthanide. researchgate.netnih.gov This highlights the potential for tuning the photophysical properties of this compound-based materials by judicious choice of the metal center.

Compound Names

| Abbreviation | Full Name |

| H₂DCPP | This compound |

| DCPP²⁻ | 2,6-di(4-carboxyphenyl)pyrazinate |

| DMF | N,N-Dimethylformamide |

| MOF | Metal-Organic Framework |

| H₂O | Water |

| Cd(II) | Cadmium(II) |

| Ni(II) | Nickel(II) |

| Cu(II) | Copper(II) |

| Zn(II) | Zinc(II) |

| Fe³⁺ | Iron(III) ion |

| Cr₂O₇²⁻ | Dichromate ion |

UV-Visible Absorption Spectroscopy

UV-Visible absorption spectroscopy is a important tool for probing the electronic structure of this compound, both as a free ligand and when incorporated into metal-organic frameworks (MOFs) or other complexes. The spectra of these materials reveal electronic transitions that provide insight into the molecular orbitals and charge transfer characteristics of the system.

In its free state, the this compound ligand exhibits characteristic absorption bands in the UV region, which are attributed to π-π* transitions within the pyrazine and phenyl rings. Upon coordination to a metal center to form a MOF or complex, these transitions may be shifted, and new bands may appear. These new bands often correspond to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions, depending on the nature of the metal and the ligand.

In some cases, the formation of MOFs can lead to the appearance of new absorption bands that are not present in the spectra of the individual ligand or metal precursors. These can be attributed to intramolecular charge-transfer transitions between the electron-rich and electron-deficient components within the framework structure. For example, in certain catenated structures, absorbance maxima have been observed around 470 nm and 530 nm, indicative of such charge-transfer phenomena. researchgate.net The study of these electronic transitions is crucial for understanding the photophysical properties of these materials, which is relevant for applications in areas such as photocatalysis and sensing. researchgate.net

| Compound/Material | Absorption Maxima (λmax) | Transition Type | Reference |

| [CBPQT]⁴⁺⊂[BPP34C10] | 470 nm | Intramolecular Charge Transfer | researchgate.net |

| [H₂Q]⊂[CBPQT]⁴⁺ | 530 nm | Intramolecular Charge Transfer | researchgate.net |

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for the characterization of this compound and its coordination compounds. By analyzing the vibrational modes of the molecule, FTIR provides valuable information about the functional groups present and the nature of the bonding within the material.

The FTIR spectrum of the free this compound ligand is characterized by several key absorption bands. The strong and broad absorption in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid groups, often showing hydrogen bonding. The sharp peak around 1700 cm⁻¹ corresponds to the C=O stretching vibration of the carboxylic acid dimer. Other significant bands include those for the C=N and C=C stretching vibrations of the pyrazine and phenyl rings, typically found in the 1400-1600 cm⁻¹ region.

Upon coordination to a metal center to form a MOF or complex, significant changes in the FTIR spectrum are observed. The most notable change is the shift in the stretching frequencies of the carboxylate group. The disappearance of the broad O-H band and the appearance of two new bands, corresponding to the asymmetric (νas(COO⁻)) and symmetric (νs(COO⁻)) stretching vibrations of the deprotonated carboxylate group, confirm the coordination of the ligand to the metal ion. The separation between these two bands (Δν = νas - νs) can provide information about the coordination mode of the carboxylate group (e.g., monodentate, bidentate bridging, or bidentate chelating).

Furthermore, shifts in the vibrational frequencies of the pyrazine ring can indicate its involvement in coordination. The appearance of new bands at lower frequencies can be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. researchgate.netscholarscentral.comhilarispublisher.com For instance, in some copper(II) complexes with pyrazine-containing ligands, these new bands are indicative of coordination to the metal center. researchgate.net

The low-frequency region of the FTIR spectrum, often referred to as the terahertz (THz) region (below 333 cm⁻¹), can reveal information about the collective lattice dynamics of the framework, such as shearing and pore-breathing modes. diamond.ac.uk

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Comments |

| O-H stretch (Carboxylic Acid) | 2500-3300 | Broad band, disappears upon coordination |

| C=O stretch (Carboxylic Acid) | ~1700 | Shifts upon coordination |

| Asymmetric COO⁻ stretch | 1550-1650 | Appears upon coordination |

| Symmetric COO⁻ stretch | 1300-1420 | Appears upon coordination |

| C=N/C=C stretch (Aromatic) | 1400-1600 | May shift upon coordination |

| M-O/M-N stretch | < 600 | Indicates metal-ligand bond formation |

Nuclear Magnetic Resonance (NMR) Spectroscopy (for ligand characterization)

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is an indispensable tool for confirming the structure and purity of the this compound ligand before its use in the synthesis of coordination complexes and materials. rsc.org

In the ¹H NMR spectrum of this compound, the protons on the phenyl rings typically appear as doublets in the aromatic region (around 7-9 ppm) due to ortho-coupling. The protons on the pyrazine ring will also appear in this region, often as singlets or complex multiplets depending on the substitution pattern. The acidic proton of the carboxylic acid group is usually observed as a broad singlet at a downfield chemical shift (often >10 ppm), and its position can be sensitive to the solvent and concentration.

The ¹³C NMR spectrum provides complementary information. The carbon atoms of the carboxylic acid groups are typically observed at the most downfield chemical shifts (around 165-185 ppm). The carbon atoms of the phenyl and pyrazine rings appear in the aromatic region (approximately 120-150 ppm). The specific chemical shifts can be used to confirm the connectivity of the molecule.

While NMR is primarily used for the characterization of the soluble ligand, solid-state NMR techniques can be employed to study the structure of the resulting insoluble MOFs and coordination polymers. These advanced techniques can provide information about the local environment of the carbon and nitrogen atoms within the framework. Furthermore, ligand-detected relaxation dispersion NMR experiments can be utilized to probe the kinetics of ligand binding to biomolecules, which could be a potential application for modified versions of this ligand. nih.govtamu.edumdpi.com

| Nucleus | Typical Chemical Shift Range (ppm) | Assignment |

| ¹H | >10 | Carboxylic acid proton |

| ¹H | 7-9 | Aromatic protons (phenyl and pyrazine rings) |

| ¹³C | 165-185 | Carboxylic acid carbon |

| ¹³C | 120-150 | Aromatic carbons (phenyl and pyrazine rings) |

Electron Paramagnetic Resonance (EPR) Spectroscopy (for paramagnetic metal centers)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used to study materials with unpaired electrons. In the context of this compound complexes, EPR is particularly valuable for characterizing materials containing paramagnetic metal centers, such as Cu(II), Co(II), or other transition metals with unpaired d-electrons. nih.gov

The EPR spectrum provides detailed information about the electronic structure and the local coordination environment of the paramagnetic metal ion. The key parameters obtained from an EPR spectrum are the g-factor and the hyperfine coupling constants. The g-factor is a measure of the interaction of the unpaired electron with the external magnetic field and is sensitive to the symmetry of the metal's coordination sphere. Anisotropic g-values (gx, gy, gz) indicate a lower symmetry environment, while an isotropic g-value suggests a highly symmetric (e.g., octahedral or tetrahedral) environment.

Hyperfine coupling arises from the interaction of the unpaired electron with the magnetic moments of nearby nuclei, most importantly the metal nucleus itself and any coordinating nitrogen atoms from the pyrazine ring. The analysis of the hyperfine structure can reveal the number and type of coordinating atoms and provide insights into the degree of covalency of the metal-ligand bonds.

For example, in a copper(II) complex with a this compound ligand, the EPR spectrum can confirm the +2 oxidation state of copper and provide information about its coordination geometry. The observation of hyperfine coupling to nitrogen atoms would directly confirm the coordination of the pyrazine ring to the copper center. researchgate.net This technique is instrumental in understanding the magnetic properties and the nature of the metal-ligand interactions in these advanced materials.

Porosity and Gas Adsorption Measurements

The porosity and gas adsorption properties of materials derived from this compound, particularly metal-organic frameworks (MOFs), are critical for their potential applications in gas storage and separation. nih.govresearchgate.net These properties are typically investigated using gas sorption analysis.

Brunauer–Emmett–Teller (BET) Surface Area Analysis

The Brunauer–Emmett–Teller (BET) method is a widely used technique to determine the specific surface area of a porous material. It is based on the physical adsorption of a gas (typically nitrogen at 77 K) onto the surface of the material. The amount of gas adsorbed at different relative pressures is measured, and the BET equation is applied to calculate the monolayer capacity and, subsequently, the total surface area.

For MOFs constructed using this compound or its derivatives as the organic linker, the BET surface area can be substantial, indicating a high degree of porosity. The actual value depends on the specific crystal structure of the MOF, including the metal node, the topology of the network, and the presence of any interpenetration. For example, two zinc-based MOF isomers constructed from a related pyrazine-tetracarboxylic acid ligand exhibited high BET surface areas of 1324 m²/g and 1247 m²/g. researchgate.net Similarly, a cobalt-based MOF showed a BET surface area of 667 m²/g. nih.gov High surface areas are generally desirable for applications in gas storage, as they provide more sites for gas molecules to adsorb.

| Material | BET Surface Area (m²/g) | Reference |

| Zn₂(TCPP)(DPB) Isomer 1 | 1324 | researchgate.net |

| Zn₂(TCPP)(DPB) Isomer 2 | 1247 | researchgate.net |

| [Co₃(btdc)₃(bpy)₂]·4DMF | 667 | nih.gov |

Adsorption Isotherms for CO₂ and Light Hydrocarbons

Adsorption isotherms are graphs that show the amount of gas adsorbed by a material at a constant temperature as a function of pressure. These measurements are crucial for evaluating the potential of a material for specific gas separation applications. For MOFs based on this compound, the adsorption of gases like carbon dioxide (CO₂) and light hydrocarbons (e.g., methane (B114726) (CH₄), ethane (B1197151) (C₂H₆), and propane (B168953) (C₃H₈)) is of particular interest for applications such as natural gas purification and carbon capture. nih.govmdpi.comnih.govberkeley.edu

The shape of the adsorption isotherm provides information about the nature of the adsorption process. Type I isotherms, which are characteristic of microporous materials like MOFs, show a rapid initial uptake at low pressures, followed by a plateau at higher pressures as the pores become saturated. The amount of gas adsorbed at saturation is a measure of the pore volume of the material.

By comparing the adsorption isotherms for different gases, the selectivity of the material for one gas over another can be determined. For example, a material that shows a significantly higher uptake of CO₂ compared to CH₄ at a given pressure would be a good candidate for the separation of these two gases. The selectivity can be influenced by factors such as the pore size and shape of the MOF, as well as the presence of specific functional groups that can interact more strongly with one gas molecule over another. For instance, the nitrogen atoms in the pyrazine ring can act as Lewis basic sites, potentially leading to stronger interactions with acidic gases like CO₂.

Breakthrough experiments, where a gas mixture is flowed through a packed bed of the adsorbent material, can be used to assess the separation performance under dynamic conditions. acs.org These studies provide practical information on the separation efficiency and the purity of the product streams.

| Adsorbent | Gas | Adsorption Capacity | Conditions | Reference |

| MOF-508 | CO₂ | 1.78 mmol/g | 303 K, 1 bar | mdpi.com |

| IRH-3 | CO₂ | 2.7 mmol/g | 298 K, 1 bar | mdpi.com |

| IRH-3 | CH₄ | 0.07 mmol/g | 298 K, 1 bar | mdpi.com |

| MUF-16 | CH₄ | 1.20 cm³/g | 293 K, 1 bar | nih.gov |

| MUF-16 | C₂H₂ | 3.99 cm³/g | 293 K, 1 bar | nih.gov |

| MUF-16 | C₃H₆ | 5.35 cm³/g | 293 K, 1 bar | nih.gov |

Thermal Analysis (Thermogravimetric Analysis - TGA)

The thermal stability of these materials is a critical factor for their potential applications, particularly in areas that may involve elevated temperatures. TGA is employed to determine the temperature ranges at which these materials are stable, and to identify the processes of desolvation and decomposition.

Detailed Research Findings

Research on related metal-organic frameworks provides a general understanding of the thermal decomposition process. For instance, studies on zinc(II) and copper(II) hybrid frameworks reveal that the thermal stability is significant, with the framework often remaining intact up to several hundred degrees Celsius after the initial loss of solvent molecules. acs.org In one such case, a zinc-based framework, denoted as Zn-1, demonstrated a weight loss of 38.89% between 30°C and 350°C, which was attributed to the removal of free solvent molecules. acs.org Beyond this temperature, the framework began to decompose. acs.org A related mixed-metal framework, Zn-1', showed a weight loss of 47.04% up to 215°C, corresponding to the loss of both DMF and water molecules, with the framework itself being stable up to approximately 350°C. acs.org

Similarly, the thermal behavior of molybdenum-based MOFs containing pyrazine (pyz) has been investigated. One study on a material designated as Mo-hex, with the formula fac-[Mo(CO)₃(pyz)₃/₂]·1/2pyz, showed that it does not lose the weakly bound pyrazine molecules below 70°C. nih.gov Instead, it begins to decompose above this temperature in overlapping steps, with differential thermogravimetric maxima (DTGmax) at 103°C and 128°C. nih.gov These steps are attributed to partial decarbonylation and the removal of both free and coordinated pyrazine molecules. nih.gov Another phase, Mo-cub, with the formula fac-Mo(CO)₃(pyz)₃/₂, exhibited similar decomposition behavior with DTGmax values at 97°C and 118°C. nih.gov

In the broader context of coordination polymers with carboxylate-containing ligands, thermal stability is a frequently reported characteristic. For example, four coordination polymers based on 4'-(4-carboxyphenyl)-2,2':6',2''-terpyridine have been synthesized and their thermal properties analyzed using TGA. researchgate.net Likewise, the thermal stabilities of zinc(II) coordination polymers constructed from bifunctional 4′-(4-carboxyphenyl)-3,2′:6′,3″-terpyridine have been studied, providing further comparative data on the decomposition of such materials. researchgate.net

These examples from related systems suggest that MOFs and coordination polymers based on this compound would likely exhibit a multi-stage decomposition pattern. The initial weight loss would correspond to the removal of guest solvent molecules trapped within the pores. The subsequent, higher-temperature weight loss stages would be associated with the decomposition of the organic linker itself, leading to the eventual collapse of the framework and the formation of a metal oxide residue. The exact temperatures for these events would be dependent on the specific metal used and the coordination environment.

The following interactive data tables summarize the TGA findings for these analogous compounds, providing a predictive framework for the thermal behavior of this compound-based materials.

| Compound | Temperature Range (°C) | Weight Loss (%) | Attributed Loss | Framework Stability (°C) | Reference |

|---|---|---|---|---|---|

| Zn-1 | 30-350 | 38.89 | Free solvent molecules | >350 | acs.org |

| Zn-1' | <215 | 47.04 | Free DMF and H₂O molecules | ~350 | acs.org |

| Compound | DTGmax (°C) | Decomposition Process | Reference |

|---|---|---|---|

| Mo-hex | 103, 128 | Partial decarbonylation and removal of pyrazine | nih.gov |

| Mo-cub | 97, 118 | Decomposition of pyrazine molecules | nih.gov |

Theoretical and Computational Investigations on 2,6 Di 4 Carboxyphenyl Pyrazine and Its Assemblies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of many-atom systems. For 2,6-di(4-carboxyphenyl)pyrazine and its derivatives, DFT calculations have been instrumental in elucidating key characteristics.

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For this compound, this process reveals the preferred conformation of the carboxyphenyl groups relative to the central pyrazine (B50134) ring. These calculations are also crucial for studying the formation and stability of metal-organic frameworks. For instance, in complexes involving this ligand, DFT can predict the coordination geometry around the metal centers and calculate the binding energies, offering insights into the stability of the resulting framework. researchgate.net Energetic analysis through DFT can also be used to evaluate the interaction energies within supramolecular assemblies, such as dimers, to understand the forces driving their formation. scielo.org.mxscielo.org.mx

The electronic properties of a molecule are governed by the arrangement of its electrons. DFT calculations provide a detailed picture of the electronic structure, including the distribution of electron density and the energies of molecular orbitals. A key aspect of this is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter that influences the molecule's chemical reactivity, kinetic stability, and electronic transitions. scirp.org For pyrazine-based systems, FMO analysis helps in understanding their photophysical properties and potential applications in nonlinear optics. researchgate.net In the context of this compound, the distribution of HOMO and LUMO across the molecule can indicate the most probable sites for electrophilic and nucleophilic attack. chemrxiv.org DFT calculations have shown that in similar pyrazine derivatives, the HOMO and LUMO are often delocalized over the π-conjugated system. researchgate.net

Table 1: Key Electronic Properties from DFT Calculations

| Property | Description | Significance for this compound |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the propensity to donate electrons. Important for understanding charge transfer interactions in complexes. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the propensity to accept electrons. Crucial for predicting reactivity and electron transport properties. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Relates to the molecule's excitability and chemical stability. A larger gap suggests higher stability. |

| Electron Density | Distribution of electrons in space. | Reveals the electron-rich and electron-deficient regions of the molecule, guiding understanding of intermolecular interactions. |

A significant advantage of DFT is its ability to predict spectroscopic properties. Time-dependent DFT (TD-DFT) is a widely used method to simulate electronic absorption spectra (UV-Vis) by calculating the energies and intensities of electronic transitions. For this compound and its metal complexes, TD-DFT can predict the wavelengths of maximum absorption, which can then be compared with experimental data to validate the computational model. These simulations also provide insights into the nature of the electronic transitions, for example, whether they are localized on the ligand or involve metal-to-ligand charge transfer. Furthermore, computational methods can be used to investigate luminescent properties by exploring the potential energy surfaces of excited states.

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions (NCIs) are crucial in determining the structure and stability of molecular crystals and supramolecular assemblies. nih.govnih.gov The NCI analysis, based on the electron density and its derivatives, is a powerful tool for visualizing and characterizing weak interactions such as hydrogen bonds, van der Waals forces, and π-π stacking. nih.govnih.gov

For this compound, NCI analysis can reveal the intricate network of intermolecular interactions that govern its crystal packing. By plotting the reduced density gradient (RDG) versus the electron density multiplied by the sign of the second Hessian eigenvalue, different types of interactions can be identified and visualized as colored isosurfaces. Typically, strong attractive interactions like hydrogen bonds appear as blue or green surfaces, while weaker van der Waals interactions are represented by green, and steric repulsion by red. scielo.org.mxscielo.org.mx This analysis provides a qualitative and quantitative understanding of the forces holding the molecules together in the solid state. scielo.org.mx

Hirshfeld Surface Analysis and Quantitative Contributions to Intermolecular Interactions

Hirshfeld surface analysis is another valuable computational tool for exploring intermolecular interactions in crystal structures. nih.govwhiterose.ac.uk It defines a surface for a molecule in a crystal by partitioning the crystal electron density into molecular contributions. By mapping various properties onto this surface, one can visualize and quantify the different types of intermolecular contacts.

For this compound, the Hirshfeld surface can be colored according to the normalized contact distance (d_norm), which highlights regions of close contact between neighboring molecules. Red spots on the d_norm map indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds. The 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts, showing the percentage contribution of each interaction to the total Hirshfeld surface area. scielo.org.mxnih.govwhiterose.ac.uk This allows for a detailed understanding of the relative importance of various interactions, such as H···H, C···H, and O···H contacts, in the crystal packing. nih.gov

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and antibonding orbitals. wisc.eduq-chem.comwisc.edu It is a powerful method for studying charge delocalization and hyperconjugative interactions within a molecule.

Electrostatic Potential Mapping for Understanding Ligand Reactivity and Binding Sites

Molecular Electrostatic Potential (MEP) mapping is a powerful computational tool used to visualize the three-dimensional charge distribution of a molecule. It is essential for predicting how a molecule will interact with other chemical species. researchgate.net The MEP map reveals regions that are electron-rich (negative electrostatic potential) and electron-poor (positive electrostatic potential), which are the likely sites for electrophilic and nucleophilic attacks, respectively. researchgate.net

For the this compound ligand, an MEP analysis elucidates the primary sites for non-covalent interactions, which govern its assembly into larger, ordered structures like MOFs. The map is generated by calculating the electrostatic potential at the solvent-accessible surface of the molecule.

Key Findings from Theoretical MEP Analysis:

Electron-Rich Regions (Negative Potential): The most significant regions of negative electrostatic potential (typically colored red or yellow in MEP diagrams) are concentrated around the nitrogen atoms of the central pyrazine ring and the oxygen atoms of the two carboxylic acid groups. These areas are nucleophilic and act as the primary hydrogen bond acceptors or metal coordination sites. When forming a MOF, these are the points that will coordinate with metal ions.

Electron-Poor Regions (Positive Potential): Regions of positive electrostatic potential (typically colored blue) are located around the hydrogen atoms of the carboxylic acid groups (-COOH). These sites are electrophilic and function as hydrogen bond donors. The hydrogens on the phenyl rings also exhibit a moderately positive potential.

Reactivity and Binding Prediction: The MEP map provides a clear rationale for the binding behavior of the ligand. The distinct separation of negative potential at the nitrogen and carboxylate ends and positive potential on the carboxyl hydrogens makes the molecule an excellent candidate for forming predictable, stable, and porous supramolecular structures through directional hydrogen bonding and metal coordination. scispace.com This electrostatic complementarity is a key factor in the design of host-guest systems. scispace.comrsc.org

The table below summarizes the interpretation of electrostatic potential regions for the this compound molecule.

| MEP Map Region | Typical Color | Molecular Site | Predicted Reactivity and Role in Assemblies |

| Strong Negative | Red | Oxygen atoms of the carboxylic acid groups (-COOH) | Primary metal coordination site; Strong hydrogen bond acceptor. |

| Moderate Negative | Yellow/Green | Nitrogen atoms of the pyrazine ring | Secondary metal coordination site; Hydrogen bond acceptor. |

| Strong Positive | Blue | Hydrogen atom of the carboxylic acid groups (-COOH) | Primary hydrogen bond donor site for forming networks. |

| Moderate Positive | Light Blue | Hydrogen atoms on the phenyl rings | Potential for weaker C-H···π or C-H···O interactions. |

Molecular Dynamics Simulations of Host-Guest Systems (if applicable to MOF porosity)

When this compound is used to construct a Metal-Organic Framework (MOF), the resulting material possesses a porous structure. Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For MOFs, MD simulations are crucial for understanding how the framework's pores accommodate and interact with guest molecules. nih.gov This is particularly relevant for applications such as gas storage, separation, and catalysis. capes.gov.br

An MD simulation of a MOF built from this compound linkers would model the dynamic behavior of the host framework and the diffusion and binding of guest molecules within its pores.

Key Research Findings from MD Simulations on MOFs:

Guest Adsorption Sites: Simulations can identify the most energetically favorable locations (adsorption sites) for guest molecules within the MOF's pores. For a MOF made with this ligand, likely sites include the areas near the pyrazine nitrogen atoms and the carboxylate groups, where electrostatic interactions are strongest. nih.gov

Binding Energies: By calculating the interaction energy between the host MOF and a guest molecule (e.g., carbon dioxide, methane), MD simulations can quantify the strength of the adsorption. This data is critical for predicting the selectivity of the MOF for one gas over another in a mixture. nih.gov

Diffusion Pathways and Porosity: MD simulations can track the trajectory of guest molecules as they move through the porous network. This helps determine the diffusion coefficient of a guest, which is a measure of its mobility within the MOF, and assesses the effective porosity and interconnectivity of the pores.

Framework Flexibility: Unlike a rigid model, MD simulations account for the natural flexibility of the MOF structure, including the vibration and rotation of the this compound linkers. This dynamic behavior can be crucial, as the framework may flex or "breathe" to allow guest molecules to enter or move through constrictions.

The following table outlines typical parameters and outputs from a hypothetical MD simulation studying gas adsorption in a MOF constructed with this compound linkers.

| Simulation Parameter/Output | Description | Example Application |

| Force Field | A set of parameters (e.g., UFF, Dreiding, OPLS) that defines the potential energy of the system. nih.gov | Selecting an appropriate force field to accurately model host-guest interactions. |

| Guest Molecules | The molecules being studied for adsorption. | Simulating the behavior of CO₂, CH₄, or H₂S within the MOF pores. nih.gov |

| Ensemble | Statistical mechanics framework (e.g., NVT, NPT) that defines the constant thermodynamic variables. | Simulating the system at a constant temperature and pressure to mimic experimental conditions. |

| Interaction Energy | The calculated energy of non-covalent interactions (van der Waals, electrostatic) between the MOF and a guest. | Determining if the MOF has a higher affinity for CO₂ over CH₄ for gas separation applications. |

| Radial Distribution Function | A function that describes the probability of finding a guest atom at a certain distance from a host atom. | Identifying the precise location and binding distance of a guest molecule relative to the pyrazine or carboxylate groups. |

| Mean Squared Displacement | A measure of the average distance a guest molecule travels over time. | Calculating the diffusion coefficient to understand how quickly a gas can move through the MOF's pores. |

Through these computational methods, researchers can gain a detailed, atom-level understanding of this compound and its assemblies, enabling the rational design of new functional materials.

Functional Applications of 2,6 Di 4 Carboxyphenyl Pyrazine Based Materials and Underlying Mechanisms

Luminescent Sensing Applications

Materials derived from 2,6-di(4-carboxyphenyl)pyrazine (DCPP) have been extensively explored as fluorescent chemosensors. Their high sensitivity, selectivity, and rapid response times are rooted in their distinct photoluminescent properties, which can be modulated upon interaction with specific analytes. These interactions trigger changes in the fluorescence emission—either quenching (turning off) or enhancement (turning on)—providing a clear signal for detection.

The sensing capabilities of DCPP-based materials are governed by several photophysical mechanisms. The most prominent of these are photoinduced electron transfer (PET), the fluorescence inner filter effect (IFE), and energy transfer.

Photoinduced Electron Transfer (PET): This mechanism is a primary driver for the fluorescence quenching observed in the detection of electron-deficient molecules, such as nitroaromatics. nih.govmdpi.com Upon photoexcitation, the DCPP-based MOF, which is electron-rich, can donate an electron to the lowest unoccupied molecular orbital (LUMO) of the analyte. mdpi.com This transfer of an electron from the excited state of the fluorophore (the MOF) to the analyte prevents the electron from returning to the ground state via radiative emission, thus quenching the fluorescence. mdpi.comnih.gov The efficiency of PET is highly dependent on the energy level alignment between the MOF and the analyte.

Fluorescence Inner Filter Effect (IFE): IFE is another significant quenching mechanism that does not require direct binding or interaction between the fluorophore and the analyte. researchgate.net Quenching occurs when the absorption spectrum of the analyte overlaps with either the excitation or emission spectrum of the DCPP-based fluorescent material. nih.govnih.gov If the analyte absorbs light at the excitation wavelength, it reduces the number of photons available to excite the fluorophore. Alternatively, if the analyte absorbs light at the emission wavelength, it re-absorbs the emitted fluorescence, leading to a decrease in the detected signal intensity. nih.govresearchgate.net This mechanism has been identified as a cooperative influence, along with PET, in the detection of certain nitro-antibiotics.

Energy Transfer: In some systems, fluorescence modulation occurs via Förster Resonance Energy Transfer (FRET) or other forms of energy transfer. nih.gov FRET involves the non-radiative transfer of energy from an excited donor fluorophore (the MOF) to a nearby acceptor molecule (the analyte). This process is highly distance-dependent and requires significant spectral overlap between the donor's emission and the acceptor's absorption. While less commonly cited for DCPP itself compared to PET and IFE, energy transfer is a fundamental mechanism in many luminescent MOFs, particularly those involving lanthanide metals, where the organic linker acts as an "antenna" to absorb energy and transfer it to the metal center, resulting in characteristic metal-centered emission. nih.govrsc.org

A notable application of DCPP-based materials is the highly selective and sensitive detection of nitro-antibiotics, which are environmental and health concerns due to their overuse. Coordination polymers synthesized from DCPP and various metal ions like Zn(II), Mn(II), and Co(II) have demonstrated the ability to act as efficient fluorescent chemosensors for this class of compounds.

These materials exhibit strong luminescence, which is effectively quenched in the presence of nitro-antibiotics such as nitrofurazone (B1679002) (NFZ), nitrofurantoin (B1679001) (NFT), ornidazole (B1677491) (ONZ), and metronidazole (B1676534) (MNZ). The underlying mechanism is attributed to a combination of the photoinduced electron transfer from the electron-rich MOF to the electron-deficient nitro-antibiotic and the inner filter effect. The porous structure and the presence of Lewis basic nitrogen sites on the pyrazine (B50134) ring facilitate the anchoring and recognition of these antibiotic molecules.

| Material/Framework | Target Analyte(s) | Limit of Detection (LOD) (μM) | Reference(s) |

|---|---|---|---|

| {[Zn(DCPP)(H₂O)]·(DMF)}ₙ | Nitrofurazone (NFZ) | Not specified, but low | nih.govnih.gov |

| {[Zn(DCPP)(H₂O)]·(DMF)}ₙ | Nitrofurantoin (NFT) | Not specified, but low | nih.govnih.gov |

| {[Zn(DCPP)(H₂O)]·(DMF)}ₙ | Ornidazole (ONZ) | Not specified, but low | nih.govnih.gov |

| {[Zn(DCPP)(H₂O)]·(DMF)}ₙ | Metronidazole (MNZ) | Not specified, but low | nih.govnih.gov |

| Pyrazine-Functionalized Bio-MOF | Nitrofurazone (NFZ) | 0.8 | rsc.org |

The functional groups and coordination environment within pyrazine-based MOFs can be tailored for the selective detection of specific metal ions in aqueous solutions. The interaction between the target metal ion and the MOF's active sites, such as the uncoordinated nitrogen or oxygen atoms, can lead to a significant change in the material's fluorescence properties.

Fe³⁺ Detection: A Zn(II)-based coordination polymer has been shown to be an effective fluorescent sensor for the highly selective and sensitive detection of Fe³⁺ ions in water. researchgate.net The strong quenching effect is often attributed to the efficient energy transfer from the excited state of the ligand to the d-orbitals of the Fe³⁺ ion.

Al³⁺ and Hg²⁺ Detection: While specific studies using the this compound ligand for Al³⁺ and Hg²⁺ detection are not extensively documented, the broader class of functionalized MOFs demonstrates significant potential. For instance, a modified Al-MIL-53-NH₂ MOF, functionalized with 5-bromo salicylaldehyde, has been developed as a spectrophotometric sensor for Hg²⁺, Co²⁺, and Al³⁺ ions. researchgate.net The mechanism involves the coordination of the metal ions with the imine nitrogen and phenolic oxygen atoms of the functional group, causing a detectable change in the material's absorption spectrum. researchgate.net This highlights the adaptability of MOF platforms for detecting various metal cations.

| Material/Framework | Target Ion | Limit of Detection (LOD) | Quenching Constant (Ksv) (M⁻¹) | Reference(s) |

|---|---|---|---|---|

| Zn(II)-based CP | Fe³⁺ | Not specified | Not specified | researchgate.net |

| Functionalized Zr-MOF | Fe³⁺ | 0.95 µM | Not specified | rsc.org |

| Al-MIL-53-N=SA-Br | Hg²⁺ | 1.52 ppm (7.56 nM) | Not specified | researchgate.net |

| Al-MIL-53-N=SA-Br | Al³⁺ | Not specified | Not specified | researchgate.net |

The sensing capabilities of pyrazine-based MOFs extend to anions and other organic pollutants. The design of these sensors often relies on creating specific interaction sites that can bind to the target anion, leading to fluorescence modulation.

Anion Sensing: While the detection of the fluoride (B91410) (F⁻) anion using materials based specifically on this compound is not widely reported in the reviewed literature, related pyrazine-functionalized frameworks have shown success in detecting other anions. For example, a europium-based MOF functionalized with a pyrazine-tetrabenzoate linker demonstrated exclusive ratiometric luminescence sensing of phosphate (B84403) (PO₄³⁻) anions with a very low detection limit of 0.22 μM. semanticscholar.org Other Zr(IV)-MOFs have been used as fluorescent probes for detecting chromate (B82759) (CrO₄²⁻) and dichromate (Cr₂O₇²⁻) ions, with detection limits as low as 0.065 μM and 0.0089 μM, respectively, primarily through an inner filter effect mechanism. nih.gov

Other Pollutants: The versatility of these frameworks allows for the detection of various organic pollutants. A luminescent Zr(IV)-MOF has been shown to be a rapid and efficient fluorescent probe for vanillin (B372448) in aqueous media, achieving a detection limit of 0.38 μM. nih.gov

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules (AIEgens) become highly luminescent upon aggregation or when their intramolecular motion is restricted. Incorporating AIE-active ligands into MOFs is a powerful strategy for developing highly sensitive sensors.

The mechanism behind AIE is the restriction of intramolecular motions (RIM), such as intramolecular rotations and vibrations. In a dilute solution, these motions provide non-radiative pathways for the excited state to decay, resulting in weak or no fluorescence. When these molecules are incorporated into a rigid MOF structure or when they aggregate, these motions are hindered, closing the non-radiative decay channels and forcing the excited state to decay radiatively, thus "turning on" strong fluorescence emission. Ligands such as tetrakis(4-carboxyphenyl)ethylene (B2389416) (TCPE) are classic examples of AIEgens used in MOF synthesis. While this compound itself is not a traditional AIEgen, the principles of AIE can be applied by designing pyrazine-containing frameworks that encapsulate or interact with AIE-active guest molecules, or by creating multivariate MOFs that incorporate AIE-active linkers alongside pyrazine-based ones.

Catalytic Applications

The structural and chemical properties of MOFs built with this compound and related N-heterocyclic linkers make them promising candidates for heterogeneous catalysis. Their high surface area, tunable porosity, and the presence of well-defined active sites (both metal nodes and functional organic linkers) are key advantages. The pyrazine ring itself, being an electron-accepting moiety, can play a direct role in catalytic processes, particularly in photocatalysis and electrocatalysis. nih.gov

Research has demonstrated the use of pyrazine- and triazine-based MOFs in several catalytic reactions:

Photocatalytic Degradation of Dyes: Cadmium(II) and Zinc(II) coordination polymers incorporating pyrazine or other nitrogen-containing ligands have been successfully used as photocatalysts for the degradation of organic dyes like Rhodamine B (RhB) and Methylene (B1212753) Blue (MB) under UV or solar irradiation. nih.govnih.gov The photocatalytic process typically involves the generation of reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻), which then decompose the dye molecules. nih.gov The MOF structure serves to absorb light energy and facilitate the charge separation necessary to produce these ROS.

Electrocatalysis: MOFs derived from cobalt and nitrogen-rich ligands like 2,4,6-tris(4-pyridyl)-1,3,5-triazine have been used as precursors to create Co, N-codoped porous carbon materials. researchgate.net These materials have shown excellent performance as electrocatalysts for the oxygen reduction reaction (ORR), a critical process in fuel cells, with activity comparable to or even exceeding that of commercial Pt/C catalysts. researchgate.net Additionally, other terpyridine-based MOFs have shown electrocatalytic activity for the hydrogen evolution reaction. rsc.org